molecular formula C18H10N2O4S2 B7733772 4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B7733772
M. Wt: 382.4 g/mol
InChI Key: KJSPLWPBLSZNDF-YPKPFQOOSA-N
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Description

4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with a unique structure that includes an indole moiety, a thiazolidine ring, and a benzoic acid group. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-oxo-1H-indole-3-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromo-4-oxo-4-phenylbutanoic acid to form the thiazolidine ring.

Industrial Production Methods

the synthesis in a laboratory setting can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity. The indole moiety is known to interact with various biological targets, while the thiazolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
  • 5-[(Z)-(5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide

Uniqueness

4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the indole and thiazolidine moieties in a single molecule provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

4-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4S2/c21-15-13(11-3-1-2-4-12(11)19-15)14-16(22)20(18(25)26-14)10-7-5-9(6-8-10)17(23)24/h1-8H,(H,19,21)(H,23,24)/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSPLWPBLSZNDF-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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